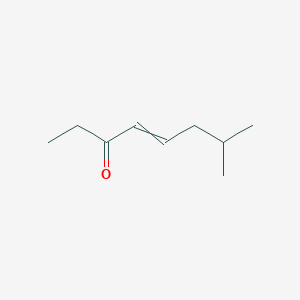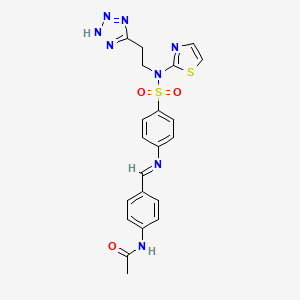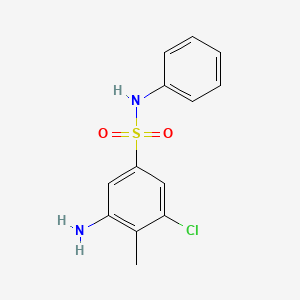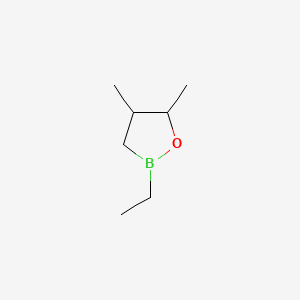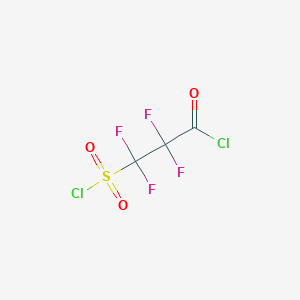
3-(Chlorosulfonyl)-2,2,3,3-tetrafluoropropanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chlorosulfonyl)-2,2,3,3-tetrafluoropropanoyl chloride is a chemical compound with significant applications in organic synthesis. It is known for its reactivity and versatility, making it a valuable reagent in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorosulfonyl)-2,2,3,3-tetrafluoropropanoyl chloride typically involves the reaction of sulfur trioxide with cyanogen chloride. This reaction is highly exothermic and requires careful control of temperature and reaction conditions. The process involves the gradual addition of sulfur trioxide to cyanogen chloride, followed by distillation to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of specialized equipment and safety measures is crucial due to the toxic and corrosive nature of the reactants involved. The reaction is carried out in an efficient hood with appropriate protective gear to ensure safety .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chlorosulfonyl)-2,2,3,3-tetrafluoropropanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamides and other derivatives.
Cycloaddition Reactions: It participates in [2+2] cycloaddition reactions with alkenes to form β-lactams.
Oxidation and Reduction Reactions: It can be involved in oxidation and reduction processes, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkenes, primary alcohols, and carboxylic acids. The reactions are typically carried out in inert solvents such as chlorocarbons, acetonitrile, and ethers to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfonamides, β-lactams, and carbamates. These products have significant applications in medicinal chemistry and other fields .
Applications De Recherche Scientifique
3-(Chlorosulfonyl)-2,2,3,3-tetrafluoropropanoyl chloride is used in various scientific research applications, including:
Chemistry: It is a versatile reagent in organic synthesis, used for the preparation of complex molecules.
Biology: It is employed in the synthesis of inhibitors for biochemical studies.
Medicine: It is used in the development of medicinally important compounds such as β-lactams.
Industry: It finds applications in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(Chlorosulfonyl)-2,2,3,3-tetrafluoropropanoyl chloride involves its electrophilic nature, which allows it to react with nucleophiles. The compound has two electrophilic sites, the carbon and the sulfur center, making it highly reactive. The reactions often proceed through the formation of intermediates such as 1,4-diradicals or charge transfer complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorosulfonyl isocyanate: Known for its versatility in organic synthesis.
3-(Chlorosulfonyl)benzoyl chloride: Used in similar applications but with different reactivity patterns.
Uniqueness
3-(Chlorosulfonyl)-2,2,3,3-tetrafluoropropanoyl chloride is unique due to its tetrafluorinated structure, which imparts distinct reactivity and stability compared to other sulfonyl chlorides. This makes it particularly valuable in the synthesis of fluorinated compounds and materials .
Propriétés
Numéro CAS |
77545-04-1 |
|---|---|
Formule moléculaire |
C3Cl2F4O3S |
Poids moléculaire |
262.99 g/mol |
Nom IUPAC |
3-chlorosulfonyl-2,2,3,3-tetrafluoropropanoyl chloride |
InChI |
InChI=1S/C3Cl2F4O3S/c4-1(10)2(6,7)3(8,9)13(5,11)12 |
Clé InChI |
QZVANSLXCYHFQG-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(C(F)(F)S(=O)(=O)Cl)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


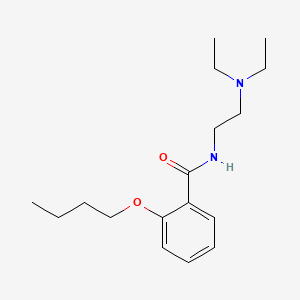
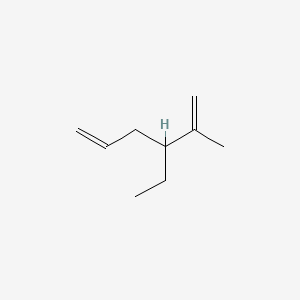
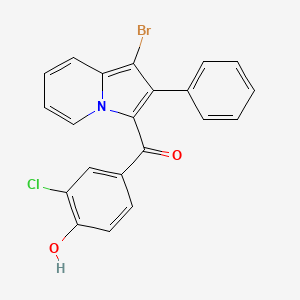
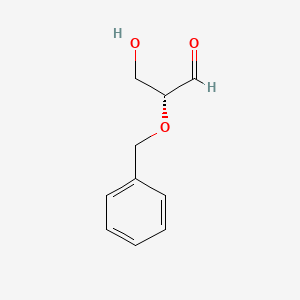
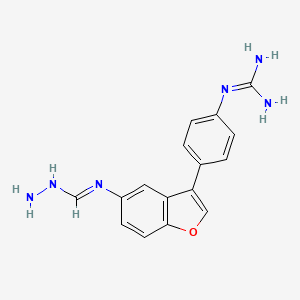
![tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane](/img/structure/B14452926.png)
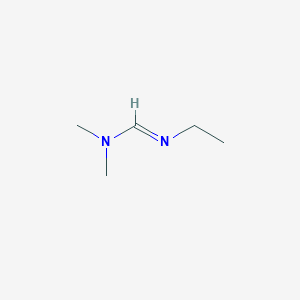
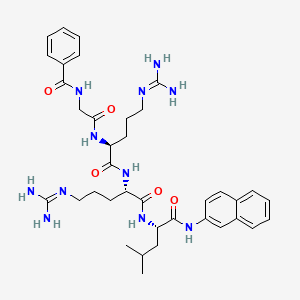
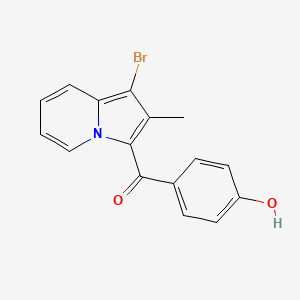
phosphanium bromide](/img/structure/B14452939.png)
